4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile
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Overview
Description
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile is a compound belonging to the class of pyrrolobenzodiazepines (PBDs). PBDs are known for their tricyclic structure, which includes a substituted aromatic A ring, a diazepine B ring, and a pyrrolidine C ring. These compounds have been studied extensively for their biological activities, including anti-tumor, anti-bacterial, and anti-neurodegenerative properties .
Preparation Methods
The synthesis of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile involves several steps. One common method includes the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamides. These intermediates are then reacted with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its cytotoxic properties make it a candidate for developing anti-cancer drugs.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile involves binding to the minor groove of DNA, leading to cytotoxic effects. This binding disrupts cellular processes, ultimately causing cell death. The compound’s structure, particularly the S-chiral center, plays a crucial role in receptor activation and DNA binding .
Comparison with Similar Compounds
Similar compounds include:
6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds also exhibit high biological activity, particularly in anticoagulant applications.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory properties, these compounds are used in treating inflammatory and neurodegenerative diseases.
Pyrrolopyrazine derivatives: These compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile stands out due to its unique tricyclic structure and its potential in treating both cancer and neurodegenerative diseases.
Properties
Molecular Formula |
C19H15N3 |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile |
InChI |
InChI=1S/C19H15N3/c20-12-14-7-9-15(10-8-14)19-18-6-3-11-22(18)17-5-2-1-4-16(17)13-21-19/h1-11,19,21H,13H2 |
InChI Key |
RUXQESSVXBCZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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